molecular formula C13H13N7OS2 B2687067 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-27-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2687067
CAS RN: 1396843-27-8
M. Wt: 347.42
InChI Key: RONCMWNROOFQGC-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Innovative Synthesis Methods : A variety of synthesis methods have been developed to create thiadiazole and tetrazole derivatives, showcasing the flexibility and adaptability of these compounds in chemical synthesis. These methods emphasize the generation of compounds with potential biological activities, including antimicrobial and anticancer properties. The synthesis approaches often involve efficient and innovative techniques, such as microwave-assisted synthesis, that enhance the yield and reduce the environmental impact of chemical processes (Wang et al., 2014).

  • Biological Activities : The synthesized thiadiazole and tetrazole derivatives exhibit a range of biological activities. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of new therapeutic agents. Additionally, antimicrobial and antifungal activities have been observed, suggesting their usefulness in addressing infectious diseases (S. Tiwari et al., 2017).

  • Molecular Docking Studies : Molecular docking studies are pivotal in understanding the interaction between these compounds and biological targets. Such studies help in the rational design of molecules with enhanced biological activities. The docking studies have shed light on the probable mechanisms of action, contributing to the optimization of compounds for better efficacy and reduced toxicity (S. Tiwari et al., 2017).

  • Chemical Properties and Structural Analysis : Detailed studies on the electronic structure, spectral features, and solvent effects of thiadiazole derivatives have been conducted. These studies provide insights into the chemical properties of the compounds, including their stability, reactivity, and interactions with solvents. Understanding these aspects is crucial for the application of these compounds in various scientific and industrial settings (Isha Singh et al., 2019).

  • Antimicrobial and Insecticidal Properties : Some derivatives have been evaluated for their antimicrobial activities against a spectrum of bacterial and fungal pathogens, showing significant potential as antimicrobial agents. Furthermore, insecticidal properties against agricultural pests have been investigated, indicating the possibility of using these compounds in pest management strategies (A. Fadda et al., 2017).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONCMWNROOFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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